molecular formula C4H13Br2N5S B1662428 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide CAS No. 98021-17-1

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide

Cat. No. B1662428
CAS RN: 98021-17-1
M. Wt: 161.23 g/mol
InChI Key: GPWJSTKHQMIXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, also known as SAMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. SAMI is a sulfur-containing compound that has been synthesized using various methods.

Scientific Research Applications

Antitumor and Antiviral Applications

  • Antitumor Agents and DHFR Inhibitors : Analogues of 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical compound was an excellent inhibitor of human DHFR and inhibited the growth of several tumor cells in culture (Gangjee et al., 2007).

  • Antiviral Activity : Pyrimidines substituted at positions 2 and 4, which are related to 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, showed antiviral activity against DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, varicella-zoster virus, and human immunodeficiency virus (Holý et al., 2002).

Chemical Synthesis and Utility

  • Synthesis and Utility in Chemistry : The synthesis of various analogues involving sulfonimidamides, which are structurally related to 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, has been explored for potential use in medicinal chemistry. These compounds provide additional functional handles compared to their sulfonamide isosteres (Chen, 2016).

Sensor Development

  • Development of Sensors for Mercury Detection : A sensor based on a similar chemical structure was developed for detecting mercury in water. The sensor is highly specific for Hg(II) and can be recycled, demonstrating potential utility in environmental monitoring (Nolan & Lippard, 2007).

properties

IUPAC Name

2-(diaminomethylideneamino)ethyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGTVNTZHFQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027209
Record name S-(2-guanidylethyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide

CAS RN

98021-17-1
Record name 2-[(Aminoiminomethyl)amino]ethyl carbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98021-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-guanidylethyl)isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098021171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-guanidylethyl)isothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VUF-8430
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL2Z3NH23V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 2
Reactant of Route 2
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 3
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 4
Reactant of Route 4
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 5
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
Reactant of Route 6
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.